L-tert-Leucine

Beschreibung

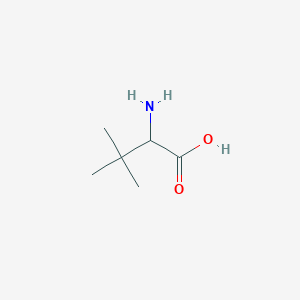

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017204 | |

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-02-3 | |

| Record name | L-tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Dl Tert Leucine and Its Enantiomers

Racemic Synthesis Pathways

Racemic synthesis aims to produce DL-tert-leucine without controlling the stereochemistry at the α-carbon, resulting in an equal mixture of the D and L forms. These methods are often straightforward but require subsequent resolution steps if a single enantiomer is desired.

Classical Chemical Syntheses and their Limitations

Historically, the synthesis of racemic α-amino acids has relied on robust, multicomponent reactions that assemble the amino acid backbone from simple precursors. Two of the most prominent methods are the Strecker synthesis and the Bucherer-Bergs reaction.

The Strecker synthesis , first reported by Adolph Strecker in 1850, is a one-pot reaction involving an aldehyde, ammonia, and cyanide. pressbooks.pubnih.gov For the synthesis of Dthis compound, the starting aldehyde would be trimethylacetaldehyde (B18807) (pivaldehyde). The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the racemic amino acid. pressbooks.pubresearchgate.net

The Bucherer-Bergs reaction provides an alternative route, reacting a ketone (in this case, pinacolone) or its corresponding cyanohydrin with ammonium (B1175870) carbonate and a cyanide source, such as potassium cyanide, to produce a hydantoin (B18101) intermediate. mdpi.combeilstein-journals.org This 5,5-disubstituted hydantoin is then hydrolyzed, typically under harsh basic conditions, to yield the desired racemic α-amino acid. beilstein-journals.org

However, these classical methods suffer from several significant limitations :

Lack of Stereocontrol: The primary drawback is the production of a racemic mixture, which necessitates a separate, often inefficient, resolution step to isolate the desired enantiomer. pressbooks.pub

Harsh Reaction Conditions: Both syntheses typically require harsh conditions, such as the use of strong acids or bases for hydrolysis, which can be incompatible with more sensitive functional groups and contribute to side reactions.

Toxicity and Environmental Concerns: The use of highly toxic cyanide sources (e.g., HCN, KCN) poses significant safety and environmental risks, requiring specialized handling and disposal procedures. pressbooks.pubresearchgate.net

Limited Atom Economy: The Bucherer-Bergs reaction, in particular, can have limited atom economy, generating significant waste relative to the amount of desired product. jmb.or.kr

Modern Advancements in Non-Stereoselective Approaches

Modern efforts in racemic synthesis have focused on improving the efficiency, safety, and environmental profile of classical methods. One notable advancement is the use of reductive amination of α-keto acids. The direct reductive amination of trimethylpyruvic acid, the α-keto analogue of tert-leucine, provides a more direct route to the racemic product.

A specific example is the Leuckart reaction , a form of reductive amination that uses formic acid or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent. mdpi.com This method avoids the need for high-pressure hydrogenation or environmentally hazardous reagents, offering a greener alternative for producing racemic tert-leucine from trimethylpyruvic acid. mdpi.com The reaction proceeds by forming an imine intermediate from the α-keto acid and ammonia, which is then reduced in situ by formate (B1220265). This approach is advantageous due to its operational simplicity and the generation of only CO2 and water as byproducts. mdpi.com

While these modern methods still yield a racemic mixture, they often offer milder conditions, improved yields, and a better safety profile compared to their classical counterparts.

Enantioselective Synthesis of L- and D-tert-Leucine

The demand for enantiomerically pure L- and D-tert-leucine as chiral auxiliaries and building blocks in pharmaceuticals has driven the development of sophisticated enantioselective synthetic methods. These strategies aim to create the chiral center with a high degree of stereochemical control, bypassing the need for classical resolution.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, have emerged as powerful Brønsted acid organocatalysts for a wide array of asymmetric transformations. beilstein-journals.orgrsc.orgnih.gov These catalysts function by activating substrates through hydrogen bonding, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. beilstein-journals.org

In the context of amino acid synthesis, CPAs are effective in catalyzing reactions such as asymmetric reductions, additions to imines, and cycloadditions. beilstein-journals.org While the direct CPA-catalyzed synthesis of tert-leucine is not extensively detailed in the literature, the general applicability of these catalysts suggests a high potential for this purpose. A plausible strategy would involve the asymmetric reduction of an N-aryl imine derived from trimethylpyruvic acid ester, where the CPA would protonate and activate the imine towards reduction by a hydride source like a Hantzsch ester, controlling the facial selectivity to yield an enantiomerically enriched tert-leucine derivative. The versatility and high enantioselectivities (often >90% ee) achieved in analogous systems underscore the promise of this approach. beilstein-journals.orgnih.gov

A highly successful and widely employed strategy for the asymmetric synthesis of α-amino acids involves the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents. In this approach, the glycine molecule is first attached to a chiral auxiliary, which directs the approach of an electrophile to one face of the resulting enolate, thereby establishing the desired stereochemistry.

A seminal example is the Schöllkopf bis-lactim ether method . jmb.or.kr In this approach, a 2,5-diketopiperazine is formed from glycine and a chiral auxiliary, typically L-valine. This cyclic dipeptide is converted to its bis-lactim ether. Deprotonation at the glycine's prochiral α-carbon with a strong base (e.g., n-BuLi) creates a nucleophilic enolate. The bulky isopropyl group of the valine auxiliary sterically shields one face of the enolate, forcing the incoming electrophile—in the case of tert-leucine synthesis, a tert-butyl halide—to add from the opposite face. This results in high diastereoselectivity. jmb.or.kr Subsequent acidic hydrolysis cleaves the auxiliary and the newly synthesized amino acid, yielding the desired enantiomer of tert-leucine methyl ester with high enantiomeric excess (typically >95% ee). jmb.or.kr

Another powerful variation is the alkylation of chiral nickel(II) complexes of glycine Schiff bases . units.itlibretexts.org In this method, a Schiff base is formed between glycine and a chiral ligand, which then coordinates to a Ni(II) center. units.itnih.gov The metal complex creates a rigid, planar structure that enhances the acidity of the glycine α-protons and provides a defined chiral environment. nih.gov Deprotonation with a mild base generates a chiral nickel glycinate (B8599266) enolate. The chiral ligand, often derived from proline, effectively blocks one face of the enolate, leading to highly diastereoselective alkylation upon reaction with an electrophile. units.itnih.gov Subsequent hydrolysis releases the enantiomerically enriched amino acid and allows for the recovery of the chiral auxiliary. units.it This methodology is known for its practicality and the high diastereomeric excesses achieved. researchgate.netrsc.org

Table 1: Comparison of Asymmetric Alkylation Methods for tert-Leucine Synthesis This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Method | Chiral Auxiliary/Ligand | Electrophile | Typical Diastereomeric Excess (d.e.) | Key Features |

|---|---|---|---|---|

| Schöllkopf Method | L-Valine | tert-Butyl Halide | >95% | Forms a rigid bis-lactim ether; steric hindrance from the auxiliary directs alkylation. |

| Ni(II) Complex | (S)-o-[(N-benzylprolyl)amino] benzophenone | tert-Butyl Halide | High (e.g., 80-98%) | Planar metal complex enhances acidity and provides a rigid chiral environment. |

Table 2: Summary of Synthetic Pathways for Dthis compound and its Enantiomers This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Pathway | Method | Starting Materials | Product | Key Limitations/Advantages |

|---|---|---|---|---|

| Racemic | Strecker Synthesis | Trimethylacetaldehyde, NH3, HCN | Dthis compound | L: Toxic reagents, harsh conditions, no stereocontrol. A: One-pot, well-established. |

| Racemic | Bucherer-Bergs | Pinacolone, (NH4)2CO3, KCN | Dthis compound | L: Harsh hydrolysis, cyanide use, moderate yields. A: Uses readily available ketone. |

| Racemic | Leuckart Reaction | Trimethylpyruvic acid, Formic acid/Ammonium formate | Dthis compound | L: Racemic product. A: Greener, avoids toxic reagents and high pressure. |

| Enantioselective | Schöllkopf Method | Glycine, L-Valine, tert-Butyl Halide | L- or D-tert-Leucine | L: Stoichiometric auxiliary, strong base required. A: High enantioselectivity (>95% ee). |

| Enantioselective | Ni(II) Schiff Base Alkylation | Glycine, Chiral Proline-based ligand, tert-Butyl Halide | L- or D-tert-Leucine | L: Use of stoichiometric metal. A: High diastereoselectivity, milder base. |

| Enantioselective | Chiral Phosphoric Acid Catalysis | Imine of Trimethylpyruvic acid ester, Hydride source | L- or D-tert-Leucine | L: Specific application to tert-leucine not fully developed. A: Catalytic, high potential for ee. |

Biocatalytic Synthesis Routes

Biocatalysis offers a powerful and environmentally benign alternative to classical chemical synthesis, often providing high stereoselectivity under mild reaction conditions.

Leucine (B10760876) dehydrogenase (LeuDH, EC 1.4.1.9) is a key enzyme in the biocatalytic production of this compound. nih.gov This NAD⁺-dependent oxidoreductase catalyzes the asymmetric reductive amination of trimethylpyruvate (TMP) to yield this compound with high enantiomeric purity. nih.govresearchgate.net The reaction is reversible, but the equilibrium can be driven towards the amino acid product. nih.govmdpi.com

LeuDH from various microbial sources, including Bacillus cereus, Exiguobacterium sibiricum, and Pseudomonas balearica, has been successfully employed for this compound synthesis. mdpi.comresearchgate.netnih.gov For example, a novel LeuDH from Pseudomonas balearica (PbLeuDH) demonstrated excellent catalytic efficiency for TMP. mdpi.com Similarly, LeuDH from Exiguobacterium sibiricum (EsiLeuDH) also showed high activity and stereoselectivity in the reductive amination of TMP. researchgate.net Directed evolution strategies have been applied to engineer LeuDH from Lysinibacillus sphaericus to enhance its efficiency for this compound synthesis, resulting in a mutant with over a five-fold increase in catalytic efficiency (kcat/Km) for TMP. novanet.ca

The combination of nitrile hydratase (NHase, EC 4.2.1.84) and amidase enzymes provides another biocatalytic route for amino acid synthesis. wikipedia.org NHase hydrates a nitrile to its corresponding amide, which is then hydrolyzed by an amidase to the carboxylic acid and ammonia. researchgate.net This system can be applied to the synthesis of tert-leucine, particularly for producing the D-enantiomer.

A notable application involves the use of recombinant cells that express both a nitrile hydratase and a D-selective amidase. This bienzymatic system can be used for the kinetic resolution of racemic α-aminonitriles or for the deracemization of Dthis compound nitrile to produce D-tert-leucine.

To overcome the high cost of isolating enzymes and adding external cofactors, engineered whole-cell biocatalysts have been developed. researchgate.net These systems typically involve genetically modifying a host organism, such as Escherichia coli, to co-express both the primary synthesis enzyme (LeuDH) and an enzyme for cofactor regeneration. nih.govresearchgate.net

For the production of this compound, E. coli cells have been engineered to co-express LeuDH and either formate dehydrogenase (FDH) or glucose dehydrogenase (GDH). nih.govmdpi.com The FDH from Candida boidinii is commonly used to regenerate NADH from NAD⁺ using formate as a substrate, which is converted to carbon dioxide. nih.govresearchgate.net In one study, an engineered E. coli strain co-expressing LeuDH and FDH achieved a yield of 87.38% for this compound (e.e. >99.99%) from 100 mM TMP, with a space-time yield of 10.90 g L⁻¹ day⁻¹. nih.govfrontiersin.org In another setup using a fed-batch strategy with a whole-cell catalyst co-expressing LeuDH from Pseudomonas balearica and GDH, a concentration of 35.8 g L⁻¹ this compound was achieved with a 96.1% yield. mdpi.com

Table 2: Performance of Engineered Whole-Cell Biocatalysts for this compound Production

| Enzyme System | Host Organism | Substrate | Product Concentration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| LeuDH + FDH | E. coli | 100 mM TMP | - | 87.38% | >99.99% | nih.govfrontiersin.org |

| PbLeuDH + GDH | E. coli | TMP (fed-batch) | 35.8 g L⁻¹ | 96.1% | >99% | mdpi.com |

The high cost of nicotinamide (B372718) cofactors like NADH necessitates their in situ regeneration for large-scale biocatalytic processes. nih.govillinois.edu Effective regeneration drives the reaction to completion and makes the process economically viable. illinois.edu

For LeuDH-mediated synthesis of this compound, the most common and industrially relevant strategy is enzymatic regeneration of NADH. illinois.edu This is typically achieved by coupling the main reaction with a second dehydrogenase enzyme that oxidizes an inexpensive co-substrate. Two primary systems are employed:

Formate Dehydrogenase (FDH): FDH from sources like Candida boidinii catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD⁺ to NADH. illinois.edu This system is highly advantageous because the substrate (formate) is inexpensive and the by-product (CO₂) is easily removed. researchgate.net This approach is used in the industrial production of this compound. illinois.eduresearchgate.net

Glucose Dehydrogenase (GDH): GDH utilizes glucose as a co-substrate, oxidizing it to gluconolactone (B72293) while regenerating NADH. mdpi.com This is another effective system, as demonstrated in whole-cell biocatalysis for this compound production. mdpi.com

To retain the cofactor within the reactor, especially in continuous processes using free enzymes, NADH can be covalently attached to a polymer like polyethylene (B3416737) glycol (PEG). nih.gov This increases its molecular weight, allowing it to be retained by an ultrafiltration membrane while products and substrates can pass through. illinois.edu Using this technique, total turnover numbers for the cofactor can reach tens of thousands. nih.gov

Protecting Group Chemistry in Dthis compound Synthesis

In the multi-step synthesis of peptides or complex molecules containing tert-leucine, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.org Protecting groups temporarily mask reactive functional groups—the amino (-NH₂) and carboxyl (-COOH) groups of tert-leucine—to prevent them from undergoing unwanted reactions. ucoz.com

Amino Group Protection: The amino group of tert-leucine is typically protected as a carbamate (B1207046). ucoz.com Common protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced by reacting the amino acid with di-tert-butyl dicarbonate. The Boc group is stable under many conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.org

Fluorenylmethyloxycarbonyl (Fmoc): Introduced using fluorenylmethyloxycarbonyl chloride. The Fmoc group is stable to acids but is cleaved under mild basic conditions, typically with a solution of piperidine. libretexts.org The orthogonality of the Boc (acid-labile) and Fmoc (base-labile) groups is a cornerstone of modern solid-phase peptide synthesis. wikipedia.org

Benzyloxycarbonyl (Cbz or Z): Another common amino-protecting group that is removed by catalytic hydrogenolysis. ucoz.com

Carboxyl Group Protection: The carboxyl group is often protected as an ester to prevent it from reacting during amide bond formation. libretexts.org

Methyl or Ethyl Esters: Formed by standard esterification methods and removed by saponification with aqueous base. libretexts.org

Benzyl (Bzl) Esters: Also formed via standard esterification, these esters are advantageous because they can be cleaved by catalytic hydrogenolysis in addition to hydrolysis. libretexts.org

tert-Butyl (tBu) Esters: Introduced using isobutylene (B52900) in the presence of an acid catalyst. Like the Boc group, the tBu ester is removed by treatment with a strong acid. ucoz.com

Stereochemical Aspects and Chiral Resolution of Dl Tert Leucine

Advanced Methodologies for Enantiomeric Purity Determination

Accurately determining the enantiomeric purity of tert-leucine is crucial for its application in pharmaceuticals and as a chiral auxiliary. Various sophisticated analytical techniques have been developed to achieve this, primarily centered around chromatography and mass spectrometry.

Chromatographic Techniques for Chiral Separation

Chromatographic methods are at the forefront of chiral separation, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for the enantiomeric analysis of DL-tert-leucine. mdpi.comeijppr.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile tool for separating enantiomers, which can be achieved through two main approaches: direct and indirect separation.

Direct Separation using Chiral Stationary Phases (CSPs): This method involves the use of a column packed with a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. For tert-leucine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. researchgate.netnih.gov For instance, the enantiomers of N-carbobenzoxy-tert-leucine have been successfully resolved on a cellulose-based Chiralcel OD column. researchgate.netnih.gov Another example includes the use of a Pirkle-type chiral column, which consists of (S)-tert-leucine and (S)-1-(a-naphthyl)ethylamine, for the baseline separation of canadine (B1168894) enantiomers. tandfonline.comresearchgate.net

Indirect Separation via Derivatization: In this approach, the enantiomers of tert-leucine are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com A common practice involves derivatizing the amino group of tert-leucine. nih.gov For example, the benzyloxycarbonyl derivatives of this compound and D-tert-leucine have been used to determine enantiomeric purity via HPLC. google.com

A two-dimensional HPLC (2D-HPLC) method has also been developed for the analysis of amino acid enantiomers in complex biological fluids. mdpi.com This technique enhances separation by using two different columns, often a reversed-phase column in the first dimension and a chiral column in the second. mdpi.com

| Derivative | Column | Mobile Phase | Flow Rate | Column Temperature | Detector | Reference |

|---|---|---|---|---|---|---|

| Benzyloxycarbonyl derivatives | Chiralpak AS-H (250x4.6 mm, 5μ) | n-hexane: IPA: TFA (50:50:0.1) | 0.5 mL/min | 27°C | UV (254 nm) | google.com |

| N-carbobenzoxy-tert-leucine | Chiralcel OD (Cellulose-based) | Heptane/ethanol with 0.1% trifluoroacetic acid | - | - | - | researchgate.netnih.gov |

| N-Boc-tert-leucine-benzylester | Chiralpak AD (Amylose-based) | Heptane/2-propanol | - | - | - | researchgate.netnih.gov |

Gas Chromatography (GC):

Gas chromatography can also be used for chiral separations, particularly for volatile and thermally stable compounds. mdpi.com Similar to HPLC, GC can employ chiral stationary phases to directly separate enantiomers.

Chiral Derivatization Reagents in LC-MS Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform with high sensitivity and selectivity for chiral analysis. nih.gov The use of chiral derivatization reagents is a key strategy in this approach, converting enantiomers into diastereomers that can be separated by a standard reversed-phase LC column and detected by MS. meliomics.com

Several chiral derivatization reagents have been developed for the analysis of amino acids. One of the most well-known is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov An advanced version of this reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has been shown to offer improved sensitivity and separation for derivatized chiral amino acids in LC-MS analysis. nih.govmdpi.com These reagents react with the amino group of tert-leucine, creating diastereomers that can be readily separated and quantified. nih.govresearchgate.net

Other notable chiral derivatization reagents include:

1-(9-Fluorenyl)ethyl chloroformate (FLEC) mdpi.com

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) meliomics.com

o-phthaldialdehyde/isobutyryl-l-cysteine (OPA-IBLC) nih.gov

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) nih.govnih.gov

The choice of derivatization reagent depends on the specific analytical requirements, including sensitivity, selectivity, and compatibility with the LC-MS system. The use of these reagents has enabled the development of robust and automated analytical platforms for the enantioselective analysis of a wide range of amino acids, including tert-leucine. nih.gov

Chiral Resolution Techniques for Racemic Dthis compound

The separation of racemic Dthis compound into its constituent enantiomers is a critical step for its use in various applications. Several techniques have been developed for this purpose, ranging from classical chemical methods to more modern chromatographic and enzymatic strategies.

Classical Diastereomeric Salt Formation and Crystallization

One of the oldest and most widely used methods for resolving racemates is through the formation of diastereomeric salts. google.com This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. mdpi.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. google.com

For the resolution of Dthis compound, various chiral acids have been employed as resolving agents. Dibenzoyl-D-tartaric acid has been shown to selectively form a salt with this compound, which then precipitates from an aqueous solution due to its lower solubility. google.comresearchgate.net After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with an acid or base to liberate the free amino acid and the resolving agent. google.comresearchgate.net For example, the this compound dibenzoyl-D-tartrate salt can be hydrolyzed using hydrochloric or sulfuric acid. google.com

Another approach involves the resolution of Dthis compound derivatives. For instance, racemic N-benzyloxycarbonythis compound has been resolved using its quinine (B1679958) salt. google.comresearchgate.net Similarly, the ethyl ester of Dthis compound has been resolved through the crystallization of its dibenzoyl-d-tartrate salts. google.comresearchgate.net

| Racemic Compound | Resolving Agent | Selective Salt Formation | Reference |

|---|---|---|---|

| Dthis compound | Dibenzoyl-D-tartaric acid | This compound dibenzoyl-D-tartrate | google.comresearchgate.net |

| N-tosyl-Dthis compound | Brucine | - | google.com |

| N-benzyloxycarbonythis compound | Quinine | - | google.comresearchgate.net |

| Ethyl ester of Dthis compound | Dibenzoyl-D-tartaric acid | - | google.comresearchgate.net |

| Dthis compound | Camphor-10-sulphonic acid | - | google.comresearchgate.net |

Chromatographic Resolution Methods (e.g., Simulated Moving Bed Chromatography)

Chromatographic methods offer a powerful alternative to classical resolution, particularly for large-scale separations. Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that has been successfully applied to the resolution of tert-leucine derivatives. researchgate.netnih.govmdpi.comresearchgate.net

SMB chromatography simulates the countercurrent movement of a solid stationary phase and a liquid mobile phase, leading to a highly efficient separation process. mdpi.com This technique has been used to resolve racemic N-carbobenzoxy-tert-leucine on a cellulose-based chiral stationary phase and N-Boc-tert-leucine-benzylester on an amylose-based chiral stationary phase, yielding enantiomers with high optical purity and in high yield. researchgate.netnih.gov

The key advantages of SMB chromatography include its continuous operation, reduced solvent consumption, and high productivity, making it an attractive option for the industrial-scale production of enantiomerically pure tert-leucine derivatives. researchgate.net

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. mdpi.com This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. researchgate.net

Several enzymes have been employed for the kinetic resolution of Dthis compound and its derivatives:

Lipases: Lipases have been used in the kinetic resolution of racemic 2-phenyl-4-tert-butyloxazolin-5(4H)-one, a precursor to this compound. jmb.or.krresearchgate.net A lipase-catalyzed dynamic kinetic resolution process has also been reported for the synthesis of homochiral L-(S)-tert-leucine. jmb.or.krnih.gov

Proteases: A protease from Bacillus licheniformis (Alcalase®) has been used for the enzymatic hydrolysis of (±)-N-acetythis compound chloroethyl ester to produce optically pure D-tert-leucine. researchgate.netoup.com

Amidases: Hog kidney amidase was one of the early enzymes used to resolve Dthis compound amide. google.comresearchgate.netresearchgate.net

Leucine (B10760876) Dehydrogenase: Leucine dehydrogenase has been utilized in an enzyme-catalyzed oxidative resolution of racemic Dthis compound to produce D-tert-leucine with a high enantiomeric excess. researchgate.netnih.gov This process involves the complete oxidation of the L-amino acid. researchgate.netnih.gov

A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. mdpi.comjmb.or.kr However, dynamic kinetic resolution processes, which combine the enzymatic resolution with in-situ racemization of the unwanted enantiomer, can overcome this limitation and theoretically achieve a 100% yield. researchgate.netcore.ac.uk

| Enzyme | Substrate | Product(s) | Reference |

|---|---|---|---|

| Lipase | (±)-2-phenyl-4-tert-butyloxazolin-5(4H)-one | This compound (after hydrolysis) | jmb.or.kr |

| Penicillin G acylase | N-phenylacetylated-Dthis compound | This compound and D-tert-leucine (after hydrolysis of remaining substrate) | researchgate.netresearchgate.net |

| Protease (Alcalase®) | (±)-N-acetythis compound chloroethyl ester | D-tert-leucine (after saponification) | researchgate.netoup.com |

| Hog kidney amidase | Dthis compound amide | - | google.comresearchgate.netresearchgate.net |

| Leucine Dehydrogenase | Dthis compound | D-tert-leucine | researchgate.netnih.gov |

Stereoselective Transformations Involving tert-Leucine Chirality

The bulky and sterically demanding tert-butyl group of tert-leucine provides a powerful tool for controlling stereochemistry in a variety of chemical reactions. This steric hindrance is pivotal when this compound or its derivatives are employed as chiral auxiliaries, ligands, or reactants, enabling high levels of stereoselectivity. ejbiotechnology.info The inherent chirality of tert-leucine effectively directs the formation of new stereocenters, making it a valuable component in asymmetric synthesis. ejbiotechnology.infojmb.or.kr

Use as a Chiral Auxiliary

This compound is frequently used as a chiral auxiliary, a temporary component of a molecule that directs the stereoselective formation of a new chiral center. thieme-connect.com Its steric bulk effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

One prominent application is in palladium-catalyzed asymmetric C-H activation. This compound can serve as a transient chiral auxiliary, facilitating the synthesis of axially chiral biaryls with excellent enantioselectivities (95 to >99% ee). nih.gov In this approach, the amino acid transiently attaches to the substrate, directs the C-H functionalization, and is subsequently cleaved, having fulfilled its role in chirality transfer. nih.govchinesechemsoc.org This strategy has been successfully applied to the C-H olefination and alkylation of various substrates. nih.govchinesechemsoc.org

Another significant use is in diastereoselective Strecker reactions. By using (R)-phenylglycine amide as a chiral auxiliary, pivaldehyde can be converted to an α-amino nitrile with a diastereomeric ratio (dr) greater than 99:1. This intermediate is then transformed into (S)-tert-leucine in 73% yield and over 98% enantiomeric excess (ee). rug.nl The process relies on a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. rug.nlrsc.org Similarly, glycosylamine derivatives have been used as auxiliaries in the Strecker synthesis of D-tert-leucine derivatives with high diastereoselectivity. google.com

Furthermore, tert-leucine-derived auxiliaries are effective in aldol (B89426) reactions. For instance, a thiazolidinethione auxiliary derived from tert-leucine has been used in a highly diastereoselective acetate (B1210297) aldol reaction. chemsrc.com

Table 1: Application of tert-Leucine as a Chiral Auxiliary in Asymmetric Synthesis

| Reaction Type | Auxiliary/Reagent | Substrate | Product Type | Stereoselectivity | Reference(s) |

| Pd-Catalyzed C-H Olefination | This compound (transient) | Biaryl Precursors | Axially Chiral Biaryls | 95 to >99% ee | nih.gov |

| Ru-Catalyzed C-H Alkylation | This compound (transient) | Aryl Aldehydes | Chiral Aldehydes | up to 90% ee | chinesechemsoc.org |

| Strecker Synthesis | (R)-Phenylglycine amide | Pivaldehyde | (S)-tert-leucine | >98% ee | rug.nl |

| Acetate Aldol Reaction | tert-Leucine-derived thiazolidinethione | Aldehydes | β-Hydroxy Thioesters | High diastereoselectivity | chemsrc.com |

Role in Chiral Ligands and Catalysts

Derivatives of tert-leucine are incorporated into the structure of chiral ligands and catalysts to induce asymmetry in metal-catalyzed reactions. The steric bulk of the tert-butyl group is crucial for creating a well-defined and effective chiral environment around the metal center.

For example, rhodium(II) dimers derived from N-4-Bromo-1,8-naphtaloyl-(S)-tert-leucine serve as effective catalysts for various stereoselective transformations, including C-H insertion and cyclopropanation reactions. orgsyn.org These catalysts, such as Rh₂(S-nttl)₄ and Rh₂(S-4-Br-nttl)₄, are readily prepared from dirhodium tetraacetate and the corresponding chiral ligand. orgsyn.org

In another application, tert-leucine-derived oxazolines are used to synthesize chiral palladacycles. Specifically, (η⁵-(S)-2-(4-tert-butyl)oxazolinylcyclopentadienyl)(η⁴-tetraphenylcyclobutadiene)cobalt has been synthesized and used to form a palladacycle catalyst for the asymmetric rearrangement of N-aryl trifluoroacetimidates. acs.org

Additionally, aryl-pyrrolidino-tert-leucine motifs have been identified as privileged chiral scaffolds for hydrogen-bond-donating (HBD) organocatalysts. researchgate.net These catalysts have proven effective in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, where enantioselectivity is governed by stabilizing noncovalent interactions. researchgate.net

Table 2: tert-Leucine-Derived Ligands and Catalysts in Stereoselective Transformations

| Catalyst/Ligand Type | Reaction | Product | Stereoselectivity | Reference(s) |

| Rhodium(II) Dimer (Rh₂(S-4-Br-nttl)₄) | C-H Insertion | Lactones | High ee | orgsyn.org |

| Cobalt Oxazoline (B21484) Palladacycle | Aza-Claisen Rearrangement | Chiral Amines | High ee | acs.org |

| Aryl-pyrrolidino-tert-leucine HBD | Indole Addition to Pyrones | Indoline Alkaloid Cores | High ee | researchgate.net |

Enzymatic and Diastereoselective Reactions

The synthesis of enantiomerically pure this compound itself is a prime example of a stereoselective transformation. Enzymatic methods, particularly reductive amination of trimethylpyruvate, are widely used. ejbiotechnology.info Leucine dehydrogenases (LeuDH) from various organisms, such as Exiguobacterium sibiricum and Laceyella sacchari, exhibit high stereoselectivity, producing this compound with enantiomeric excess values often exceeding 99%. ejbiotechnology.infomdpi.com These enzymatic processes represent a highly efficient method for establishing the chirality of tert-leucine. researchgate.net

In multicomponent reactions, such as the Ugi reaction, this compound can act as the chiral amino acid component. In the reaction between 4-(dimethylamino)-2-pyridine-carboxaldehyde, this compound, and tert-butyl isocyanide, the corresponding product was formed with a diastereomeric ratio of 62:38, indicating that the chirality of tert-leucine influences the stereochemical outcome, albeit with modest selectivity in this specific case. mdpi.com

Table 3: Stereoselectivity in the Synthesis and Reaction of tert-Leucine

| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereoselectivity | Reference(s) |

| Reductive Amination | Leucine Dehydrogenase (LsLeuDH) | Trimethylpyruvate | This compound | >99.9% ee | ejbiotechnology.info |

| Reductive Amination | Leucine Dehydrogenase (EsLeuDH) | Trimethylpyruvate | This compound | >99% ee | mdpi.com |

| Ugi Reaction | This compound | 4-(dimethylamino)-2-pyridine-carboxaldehyde | DMAP Derivative | 62:38 dr | mdpi.com |

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. nih.gov For a chiral compound like DL-tert-Leucine, NMR is crucial for elucidating its conformation and for distinguishing between its enantiomers (D- and this compound). While a standard ¹H or ¹³C NMR spectrum of Dthis compound will show a single set of signals representing both enantiomers due to their identical connectivity and magnetic environments in an achiral solvent, specific techniques can be employed for chiral recognition. mdpi.com

The process of stereochemical elucidation via NMR often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). mdpi.com When Dthis compound reacts with a chiral derivatizing agent, it forms a pair of diastereomers. These diastereomers have different physical properties and, consequently, distinct NMR spectra, allowing for the quantification of each enantiomer. Similarly, chiral solvating agents can induce a temporary chiral environment around the enantiomers, leading to separate signals for the D and L forms. mdpi.com

Multinuclear NMR, including ¹³C NMR, can provide satisfactory accuracy and reproducibility for determining the enantiomeric purity of amino acid derivatives when compared to methods like HPLC. mdpi.com Furthermore, advanced NMR experiments that measure nuclear Overhauser effects (NOEs) and coupling constants (e.g., ³JHH) can provide detailed information about the molecule's preferred conformation in solution by defining spatial relationships and dihedral angles. nih.govmdpi.com In studies of peptides containing tert-leucine, NMR has been used to quantify the conformational equilibrium between different folded forms in solution. researchgate.net

Table 1: NMR Spectroscopy Principles for Dthis compound Analysis

| NMR Parameter/Technique | Application in Dthis compound Analysis | Finding |

|---|---|---|

| Chemical Shift (δ) | Provides information about the local electronic environment of each nucleus (¹H, ¹³C). | Changes in chemical shifts upon interaction with chiral agents indicate stereochemical differences. nih.gov |

| Coupling Constants (J) | Measures the interaction between neighboring nuclei, providing data on bond connectivity and dihedral angles. | Used to determine the molecule's preferred three-dimensional conformation in solution. mdpi.com |

| Chiral Derivatizing Agents (CDAs) | Covalently bonds to D- and this compound to form diastereomers. | Creates new stereocenters, resulting in separable signals in the NMR spectrum for each enantiomer. mdpi.com |

| Chiral Solvating Agents (CSAs) | Forms transient, weak complexes with the enantiomers. | Induces a chiral environment, causing chemical shift non-equivalence for the D and L forms. mdpi.com |

| 2D NMR (e.g., ROESY) | Analyzes through-space interactions between protons. | Helps understand the geometry of association between the amino acid and other molecules, such as cyclodextrins. mdpi.com |

Mass Spectrometry for Structural Confirmation and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming a compound's molecular weight and elemental composition. For Dthis compound (C₆H₁₃NO₂), the expected molecular weight is 131.17 g/mol . glentham.comnih.govscbt.comsigmaaldrich.com Mass spectrometry is particularly effective when coupled with a separation technique like liquid chromatography (LC-MS) for the analysis of complex mixtures. frontiersin.orgnih.gov

A key application of MS in the study of Dthis compound is the analysis of its enantiomers following derivatization. Since enantiomers have identical masses, they cannot be distinguished by MS alone. Therefore, a chiral derivatizing agent is used to create diastereomers, which can then be separated chromatographically before MS detection. nih.govmdpi.com This approach allows for the sensitive and selective quantification of both this compound and D-tert-Leucine. mdpi.com

For example, research has shown the use of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) as a derivatizing reagent for L- and D-tert-leucine. frontiersin.orgnih.gov The resulting diastereomers are then separated by High-Performance Liquid Chromatography (HPLC) and quantified. frontiersin.orgnih.gov Another study utilized Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) for derivatization, followed by LC-MS/MS analysis to achieve chiral resolution on a conventional reversed-phase column. mdpi.com Recent advances include reactive paper spray mass spectrometry, where derivatization of leucine (B10760876) using aromatic aldehydes occurs directly on the paper substrate, enhancing ionization efficiency and detection. acs.org

Table 2: Derivatization Agents for Mass Spectrometry Analysis of tert-Leucine Enantiomers

| Derivatizing Agent | Abbreviation | Method | Purpose |

|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide | FDAA (Marfey's Reagent) | HPLC-ESI-MS | Forms diastereomers for chiral separation and identification. nih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | HPLC with UV detection, UPLC-MS | Quantifies L- and D-tert-leucine by forming diastereomers with distinct retention times. frontiersin.orgnih.gov |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide | l-FDLA | LC-MS/MS | Allows for quantification of amino acid enantiomers using a conventional reversed-phase column. mdpi.com |

| Aromatic Aldehydes | - | Reactive Paper Spray MS | Forms a Schiff base on the substrate to improve elution and ionization for rapid detection. acs.org |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) in Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. creative-proteomics.com They are fundamental tools for analyzing the stereochemistry of compounds like tert-leucine.

CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. oup.com This differential absorption is only observed for chiral molecules and provides information about their three-dimensional structure. creative-proteomics.com For an individual enantiomer (e.g., pure this compound), the CD spectrum is a unique fingerprint. Its mirror-image enantiomer (D-tert-Leucine) will produce a CD spectrum of equal magnitude but opposite sign. mdpi.com A racemic mixture like Dthis compound, which contains equal amounts of the D and L enantiomers, is optically inactive and will produce no CD signal. Therefore, CD is highly effective for determining the enantiomeric purity or enantiomeric excess of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. rsc.orgresearchgate.net Similar to CD, only chiral substances exhibit optical rotation. The ORD curves of enantiomers are mirror images of each other. rsc.org Studies on peptides of leucine have used ORD to investigate their conformation in solution, finding that the results are similar to those for alanine (B10760859) peptides, suggesting comparable conformations. rsc.org

Table 3: Principles of Chiroptical Spectroscopy for Analyzing tert-Leucine

| Technique | Principle | Information Gained for tert-Leucine |

|---|---|---|

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. creative-proteomics.com | Provides a unique spectral fingerprint for each enantiomer (D and L). Used to determine enantiomeric excess and study the conformation of peptides containing tert-leucine. researchgate.netoup.com |

| Optical Rotatory Dispersion (ORD) | Measures the rotation of plane-polarized light across a range of wavelengths. researchgate.net | Characterizes the chirality of the molecule. The ORD curve for D-tert-leucine is the mirror image of that for this compound. rsc.org |

X-ray Crystallography for Solid-State Structural and Conformational Studies

The crystal structure of a racemic mixture can form as a racemic compound (a well-ordered arrangement containing equal numbers of D and L molecules in the unit cell) or as a conglomerate (a mechanical mixture of separate D- and L-enantiomer crystals). X-ray crystallography can distinguish between these forms. Research on peptides containing DL-leucine has utilized X-ray diffraction to compare their solid-state conformations and molecular geometries. nih.gov Similarly, the crystal structures of complex cyclic peptides incorporating tert-leucine have been solved, providing exact conformational data and showing how the molecules form hydrogen bonds in the solid state. researchgate.net Powder X-ray diffraction (XRD) has also been used to characterize the crystal structure of L-leucine and to monitor the enantioselective crystallization of DL-leucine. google.comresearchgate.net

Table 4: Information Obtained from X-ray Crystallography of Dthis compound

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the fundamental packing arrangement of the molecules. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. | Allows for the exact determination of the molecular structure. mpg.de |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Confirms the molecular geometry and reveals any strain or unusual bonding. nih.gov |

| Conformation | The specific three-dimensional arrangement of the molecule (e.g., torsion angles). | Provides a definitive view of the molecule's shape in the solid state. researchgate.netnih.gov |

| Intermolecular Interactions | Non-covalent interactions like hydrogen bonding between molecules. | Explains the crystal packing forces and the stability of the solid-state structure. nih.gov |

Emerging Spectroscopic Techniques in Amino Acid Research (e.g., Terahertz Spectroscopy)

Emerging analytical methods are continually advancing the study of biomolecules. Terahertz (THz) spectroscopy is one such technique that is proving valuable for amino acid research. semi.ac.cn THz radiation, which lies between the microwave and infrared regions of the electromagnetic spectrum, probes low-frequency molecular vibrations (typically 0.1-10 THz). mdpi.com These vibrations correspond to the collective motions of molecules, such as intermolecular hydrogen bond vibrations and other lattice modes in a crystal. uniroma1.itarxiv.org

THz time-domain spectroscopy (THz-TDS) has been used to examine all 20 standard polycrystalline α-amino acids, revealing that each has a unique "fingerprint" absorption spectrum in the THz range. mdpi.compku.edu.cn These spectra are highly sensitive to the molecule's crystal structure and conformation. uniroma1.it The low-frequency modes observed are a result of strong mixing between intermolecular and intramolecular vibrations. spiedigitallibrary.org

While specific studies on Dthis compound using THz spectroscopy are not widely reported, the principles established from research on other amino acids are directly applicable. mdpi.comuniroma1.itarxiv.orgpku.edu.cnspiedigitallibrary.org Applying THz spectroscopy to Dthis compound would provide insights into its solid-state dynamics and the hydrogen-bonding network that stabilizes its crystal structure. Comparing the THz spectra of the pure enantiomers (D and L) with that of the racemic (DL) form could yield information on differences in their crystalline packing and intermolecular forces.

Table 5: Application of Terahertz Spectroscopy in Amino Acid Analysis

| Frequency Range | Type of Motion Probed | Information Obtained |

|---|---|---|

| 0.1 - 3.0 THz | Intermolecular vibrations (e.g., hydrogen bonds), lattice phonons, large-amplitude intramolecular motions. mdpi.comuniroma1.it | Provides a structural "fingerprint" sensitive to the crystalline form and molecular conformation. arxiv.orgpku.edu.cn |

| Low-frequency modes | Collective vibrational modes of the entire molecule or groups of molecules. spiedigitallibrary.org | Reveals information about the secondary structure of peptides and intermolecular forces in the solid state. uniroma1.it |

Applications of Dl Tert Leucine in Advanced Organic Synthesis and Catalysis

DL-tert-Leucine as a Chiral Auxiliary in Asymmetric Reactions

The significant steric hindrance provided by tert-Leucine's tert-butyl group makes it an effective chiral auxiliary in asymmetric synthesis igem.org. When employed in its enantiomerically pure form, tert-Leucine can guide reactions to produce products with high enantioselectivity. For instance, it has been utilized in the enantioselective synthesis of α-amino acids, yielding products with high stereoselectivity capes.gov.brthieme-connect.com. Its application in kinetic resolution processes further underscores its utility in separating enantiomers or directing the formation of specific stereoisomers researchgate.net. The preparation of racemic tert-leucine, historically achieved in multiple steps with moderate yields, has been refined to provide access to this valuable chiral auxiliary d-nb.info.

Design and Application of Chiral Ligands Derived from tert-Leucine

Dthis compound serves as a key precursor for a wide array of chiral ligands, which are essential for the success of asymmetric catalytic transformations across various metal and organocatalytic systems.

tert-Leucine is a foundational component in the synthesis of numerous chiral ligands employed in metal-catalyzed asymmetric reactions. It is notably used as a precursor for chiral phosphinooxazoline (PHOX) ligands, such as (S)-tert-butylPHOX, which are widely utilized in palladium catalysis scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com.

In palladium catalysis, tert-leucine derivatives have been employed as transient chiral ligands to enable enantioselective C–H functionalization reactions. For example, this compound has been used as a transient ligand for Pd-catalyzed enantioselective benzylic C(sp³)–H functionalization and atroposelective C–H alkynylation and allylation, achieving excellent enantioselectivities (up to >99% ee) rsc.orgresearchgate.net. Furthermore, tert-leucine-derived oxazoline (B21484) directing groups have facilitated Pd(II)-catalyzed diastereoselective iodination and acetoxylation of C(sp³)–H bonds rsc.org.

Rhodium catalysis also benefits from tert-leucine-derived ligands. Chiral dirhodium(II) carboxylate complexes featuring N-protected tert-leucine ligands are recognized for their effectiveness in asymmetric catalysis, with the stereo-purity of the ligand significantly influencing catalyst structure and enantioselectivity nih.govmdpi.com. These catalysts are employed in various metal-carbene transformations nih.gov.

In copper catalysis, tridentate Schiff base ligands derived from this compound have been developed for Cu(II)-mediated asymmetric Henry reactions, yielding β-nitroalcohols with moderate enantiomeric excesses (up to 66%) tubitak.gov.tr. Additionally, chiral copper(II) polymers synthesized using tert-leucine have demonstrated catalytic activity in the kinetic resolution of secondary alcohols via acylation scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com.

Table 1: Examples of Chiral Ligands Derived from tert-Leucine in Metal Catalysis

| Ligand Type / Derivative | Metal | Reaction Type | Key Outcome / Application | Citation(s) |

| (S)-tert-butylPHOX | Pd | C–H functionalization, Allylic alkylation | High enantioselectivity | scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comrsc.org |

| tert-Leucine-derived oxazoline | Pd(II) | Diastereoselective iodination/acetoxylation | Controlled stereochemistry | rsc.org |

| N-protected tert-leucine | Rh₂ | Metal-carbene reactions | High enantioselectivity | nih.govmdpi.com |

| Tridentate Schiff base ligands | Cu(II) | Asymmetric Henry reaction | Moderate ee (up to 66%) | tubitak.gov.tr |

| Chiral Copper(II) polymers | Cu(II) | Kinetic resolution of alcohols | Catalytic acylation | scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com |

Dthis compound and its derivatives are integral to the design of effective organocatalysts. tert-Leucine-derived bifunctional catalysts, such as iminophosphoranes, have shown promise in promoting reactions like the addition of nitromethane (B149229) to ketimines with good reactivity and enantioselectivity, achieving up to 85% ee acs.org. Organocatalysts derived from the combination of 1,1′-Bi-2-naphthol (BINOL) and amino acids, including tert-leucine, have been synthesized and applied to asymmetric syn-aldol reactions, providing moderate yields and slight enantioselectivity in certain cases researchtrends.net. Furthermore, tert-leucine derivatives are incorporated into thiourea- and squaramide-based bifunctional catalysts, which are potent tools in asymmetric catalysis for various transformations researchgate.net. The review of organocatalysts derived from unnatural α-amino acids highlights the significant role of tert-leucine derivatives in achieving stereoselective synthesis nih.gov.

Table 2: Organocatalysts Derived from tert-Leucine

| Catalyst Type / Derivative | Reaction Type | Key Outcome / Application | Citation(s) |

| Bifunctional iminophosphoranes | Ketimine Nitro-Mannich | 85% ee | acs.org |

| BINOthis compound catalysts | Syn-aldol reactions | Moderate yields, slight ee | researchtrends.net |

| Thiourea/Squaramide derivatives | Conjugate addition, Michael reaction | Asymmetric induction | researchgate.net |

Building Block in Complex Molecule Synthesis

As a fundamental chiral building block, Dthis compound is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique reactivity and stereochemical influence are leveraged to orchestrate multi-step synthesis pathways, enabling the efficient assembly of intricate molecular architectures with tailored structures and functionalities echemi.com. It serves as a crucial intermediate in the synthesis of various bioactive compounds, including anti-cancer agents, anti-AIDS drugs, and other biological inhibitors chemicalbook.comnih.govgoogle.comacs.org. The precise stereochemical control afforded by tert-leucine makes it indispensable for creating molecules that target specific biological receptors or enzymes, thereby advancing drug discovery efforts echemi.com.

Role in Peptide Chemistry and Peptidomimetic Design

In peptide chemistry and peptidomimetic design, Dthis compound plays a significant role due to its bulky, hydrophobic tert-butyl side chain. This characteristic can influence peptide conformation, enhance stability against enzymatic degradation, and modulate biological activity nih.govacs.orgnih.govacs.org. Incorporating tert-leucine into peptide sequences can improve their resistance to proteolytic cleavage, a critical factor in developing stable therapeutic peptides acs.org. As a building block, it allows for the creation of peptidomimetics designed to interact with specific biological targets, leading to novel drug candidates echemi.com. Its utility extends to solution-phase peptide synthesis, where it contributes to the precise construction of peptide chains chemicalbook.comsigmaaldrich.com. The synthesis of enantiopure amides and peptides also benefits from its incorporation biosynth.com.

Potential in Polymer Science and Materials Chemistry

Dthis compound also finds applications in polymer science and materials chemistry, contributing to the development of novel materials with specific functional properties. It has been used in the synthesis of chiral copper(II) polymers that act as catalysts for the kinetic resolution of secondary alcohols scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com. Furthermore, tert-leucine derivatives have been incorporated into layered molecular spaces to create materials with enhanced chiral recognition capabilities, suitable for applications in chiral column chromatography and molecular selection processes rsc.org. The structural characteristics of tert-leucine, combined with its ability to interact with other compounds, make it a valuable component in designing advanced materials for various industrial and medical applications, including catalysts and drug delivery systems chemblink.com.

Compound List:

Dthis compound

this compound

D-tert-Leucine

(S)-tert-butylPHOX

(±)-N-acetythis compound

(S)-1-(2-pyridyl)ethylamine

1,1′-Bi-2-naphthol (BINOL)

Biological and Medicinal Chemistry Research Perspectives

Incorporation into Biologically Active Peptides and Peptidomimetics

The unnatural amino acid DL-tert-Leucine, particularly its L-enantiomer, is a valuable component in the design of peptides and peptidomimetics due to its unique structural properties. The defining feature of tert-leucine is its bulky and hydrophobic tert-butyl side chain, which provides significant steric hindrance. ejbiotechnology.infofrontiersin.org This characteristic is frequently exploited by medicinal chemists to control and restrict the conformation of peptide backbones. frontiersin.org By incorporating this compound into a peptide sequence, researchers can induce specific secondary structures, such as turns or helical folds, which can be crucial for biological activity.

The incorporation of tert-leucine can enhance the metabolic stability of peptides. acs.orgupc.edudiva-portal.org Native peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic potential. The sterically demanding tert-butyl group can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in vivo. dntb.gov.ua This strategy is a key aspect of peptidomimetic design, which aims to create molecules that mimic the biological activity of natural peptides but with improved drug-like properties, such as enhanced stability and oral bioavailability. acs.orgupc.edu

Research has shown that replacing natural amino acids with tert-leucine can lead to analogues with retained or even enhanced potency and selectivity for their biological targets. upc.edunih.gov For instance, this compound has been used as a building block for pharmaceutically active compounds, including tumor-fighting agents and inhibitors of viral proteases like those from HIV. dntb.gov.uaresearchgate.net The process of developing peptidomimetics often involves a stepwise approach, starting with identifying the minimal active sequence of a peptide and then systematically modifying it to improve its properties. diva-portal.org The use of unnatural amino acids like tert-leucine is a cornerstone of this rational design process. nih.gov

Exploration as a Scaffold for Drug Discovery and Pharmaceutical Intermediates

Dthis compound and its enantiomerically pure forms are critical chiral building blocks and intermediates in the pharmaceutical industry. ejbiotechnology.infogoogle.commdpi.com The L-enantiomer, this compound, is a key component in the synthesis of several significant antiviral drugs. researchgate.net Notable examples include:

Atazanavir: An HIV protease inhibitor. researchgate.net

Boceprevir: A Hepatitis C virus (HCV) protease inhibitor. researchgate.net

Telaprevir: Another inhibitor of the HCV NS3-4A serine protease. researchgate.net

The compound's utility extends beyond antiviral applications. It serves as a precursor for various biologically active molecules and chiral auxiliaries used in asymmetric synthesis. google.comresearchgate.net Chiral auxiliaries are compounds that temporarily attach to a substrate to direct a chemical reaction towards a specific stereochemical outcome, after which they are removed. The bulky tert-butyl group of tert-leucine makes it an excellent chiral auxiliary, effectively controlling the stereoselectivity of reactions. ejbiotechnology.info

Furthermore, this compound is utilized in the synthesis of specialized ligands for asymmetric catalysis. For example, it is a precursor for the chiral phosphinooxazoline (PHOX) ligand, which is employed in various metal-catalyzed asymmetric reactions. upc.edu It is also used to create chiral copper(II) polymers that can catalyze the kinetic resolution of alcohols. upc.edu The versatility of Dthis compound as a starting material makes it a valuable commodity in fine chemical and pharmaceutical manufacturing. google.com

Interactions with Biological Targets and Enzyme Systems (Mechanistic Studies)

The unique structure of Dthis compound makes it a useful tool for mechanistic studies of enzyme-substrate interactions and other biological recognition processes. The bulky, sterically hindered tert-butyl group provides a probe to understand the spatial constraints of an enzyme's active site.

A primary example of this is seen in studies involving Leucine (B10760876) Dehydrogenase (LeuDH) . While L-leucine is the natural substrate for this enzyme, LeuDH also shows activity towards this compound's corresponding keto acid, trimethylpyruvic acid (TMP), to produce this compound. mdpi.comfrontiersin.orgmdpi.com However, the enzyme's activity on this compound itself in the reverse (oxidative deamination) reaction is often significantly lower. frontiersin.orgmdpi.com For example, one study found the relative activity of a particular LeuDH from Pseudomonas balearica towards this compound was only 5.7% of its activity towards L-leucine, suggesting the enzyme favors the synthesis of this compound over its breakdown. mdpi.com This differential reactivity provides insight into the enzyme's substrate specificity and the conformational changes required for catalysis. The kinetic parameters, such as the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km), for TMP and this compound compared to natural substrates help to quantitatively describe these interactions. mdpi.comfrontiersin.org

Beyond its role as a substrate, derivatives of tert-leucine have been used to probe complex biological machinery. In one study, N-palmitoyl-L-leucine was identified as an inhibitor of the spliceosome, a large RNA-protein complex responsible for pre-mRNA splicing. nih.gov The study demonstrated that this molecule blocks a late stage of spliceosome assembly, highlighting how a modified amino acid can be used to dissect a complex cellular process. nih.gov Such studies underscore the potential of using structurally unique amino acids like tert-leucine as chemical probes to investigate and modulate the function of biological targets.

Metabolic Transformations of Dthis compound (Enzymatic Pathways)

The primary focus of research into the metabolic transformation of Dthis compound has been on the enzymatic resolution of its racemic mixture to produce enantiomerically pure D- or this compound. researchgate.netresearchgate.netnih.gov These optically pure isomers are highly valuable as chiral building blocks for pharmaceuticals. researchgate.net Various enzymatic pathways have been developed for this purpose.

Leucine Dehydrogenase (LeuDH) is the most extensively studied enzyme for this transformation. ejbiotechnology.info It catalyzes two key reactions:

Reductive Amination: The synthesis of this compound from its α-keto acid precursor, trimethylpyruvic acid (TMP), using an amino donor like ammonia. frontiersin.orgfrontiersin.org This is a direct, asymmetric synthesis route to the L-isomer.

Oxidative Deamination: The selective oxidation of this compound from a racemic DL-mixture, leaving behind the desired D-tert-leucine. researchgate.netnih.govacs.org

Since these dehydrogenase reactions are reversible and require a cofactor (NAD⁺/NADH), they are often coupled with a cofactor regeneration system to drive the reaction to completion. frontiersin.orgacs.org For this compound synthesis, LeuDH is frequently paired with formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which regenerate the required NADH. frontiersin.orgresearchgate.net For D-tert-leucine production via oxidative resolution, LeuDH is coupled with an enzyme like NADH oxidase, which irreversibly regenerates NAD⁺, thus pulling the equilibrium towards the oxidation of the L-isomer. researchgate.netnih.govacs.org

Other enzymatic strategies for resolving Dthis compound include:

Amidase: Enzymes like hog kidney amidase can resolve Dthis compound amide. google.com

Protease: A protease from Bacillus licheniformis has been used for the kinetic resolution of N-acetyl-Dthis compound esters. researchgate.netnih.gov

Penicillin G Acylase: This enzyme can enantioselectively hydrolyze N-phenylacetylated-Dthis compound to yield this compound, with the D-isomer recovered from the remaining substrate. researchgate.net

The table below summarizes some of the key enzymes and their roles in the transformation of Dthis compound and its derivatives.

| Enzyme | Source Organism (Example) | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Leucine Dehydrogenase (LeuDH) | Bacillus cereus, Exiguobacterium sibiricum | Reductive Amination | Trimethylpyruvic acid (TMP) | This compound | frontiersin.orgresearchgate.net |

| Leucine Dehydrogenase (LeuDH) | Bacillus cereus | Oxidative Resolution | Dthis compound | D-tert-Leucine | researchgate.netnih.gov |

| Protease (Alcalase) | Bacillus licheniformis | Kinetic Resolution (Hydrolysis) | (±)-N-acetythis compound chloroethyl ester | D-tert-Leucine (from unreacted ester) | researchgate.netnih.gov |

| Penicillin G Acylase | Kluyvera citrophila | Kinetic Resolution (Hydrolysis) | N-phenylacetylated-Dthis compound | This compound | researchgate.net |

| Amidase | Hog Kidney | Kinetic Resolution (Hydrolysis) | Dthis compound amide | This compound | google.com |

Study of Transport Systems and Stereospecific Recognition

Research has demonstrated that the transport of tert-leucine across cellular membranes is a highly stereospecific process, with biological systems showing a distinct preference for the L-isomer. nih.govumich.edu Studies using Ehrlich ascites tumor cells revealed that this compound has a much higher affinity for cellular transport mechanisms than its D-enantiomer, a relationship that mirrors the transport of naturally occurring, metabolizable amino acids. umich.edu

This specificity is attributed to the interaction of tert-leucine with specific amino acid transport systems. It has been shown to be a particularly effective substrate for the so-called leucine-preferring transport system , often referred to as System L. umich.eduarvojournals.org Its high affinity and specificity for this system, relative to other neutral amino acid transporters like the alanine-preferring system (System A), make it a valuable model substrate for studying these transport pathways in relative isolation. umich.eduarvojournals.orgarvojournals.org

The L-type amino acid transporter 1 (LAT1), a component of System L, is responsible for transporting large neutral amino acids and is highly expressed in specific tissues like the brain and in various cancer cells. nih.gov The ability of L-leucine to strongly inhibit the uptake of other amino acids, such as lysine (B10760008) in certain cell models, further points to the competitive interaction with shared transport systems. biomolther.org The stereospecificity of transport has practical implications; for example, studies in rats and dogs have shown substantially higher renal tubular reabsorption of this compound compared to the D-isomer. umich.edu This differential handling by the kidneys leads to a fractionation of the racemic mixture in vivo, with the D-isomer being excreted more rapidly in the urine. umich.edu

The table below summarizes findings on the transport of tert-leucine enantiomers.

| Enantiomer | Transport System/Cell Type | Finding | Reference |

|---|---|---|---|

| This compound | Ehrlich Ascites Tumor Cells | Shows much higher affinity for transport than the D-isomer. | umich.edu |

| This compound | General (Leucine-preferring system) | Exhibits high specificity for the leucine-preferring transport system (System L). | umich.eduarvojournals.org |

| This compound | Rat and Dog Kidney Tubules | Demonstrates substantially higher affinity for renal tubular transport (reabsorption) than the D-isomer. | umich.edu |

| D-tert-Leucine | Ehrlich Ascites Tumor Cells | Has a significantly lower affinity for transport compared to the L-isomer. | umich.edu |

| D-tert-Leucine | Rat and Dog Kidney | Is less readily reabsorbed by the kidney tubules, leading to faster excretion in urine. | umich.edu |

Computational and Theoretical Studies of Dl Tert Leucine

Molecular Modeling and Conformational Analysis

Molecular modeling of DL-tert-leucine focuses on understanding how its distinctive tert-butyl side chain influences its three-dimensional structure and the conformation of peptides or molecules that incorporate it. The significant steric hindrance imposed by this group drastically limits the rotational freedom around the chi (χ) angles of its side chain compared to its isomer, leucine (B10760876). yale.edunih.gov This conformational constraint is a key feature exploited in drug design, as it can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. nih.gov

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to provide highly accurate information about the electronic structure, geometry, and energy of molecules from first principles. For Dthis compound, these calculations are employed to determine the most stable conformations (rotamers) by optimizing the molecular geometry and calculating the relative energies of different rotational states of the side chain and backbone. mdpi.com

DFT studies can elucidate the molecule's electronic properties, such as the distribution of electron density and the molecular electrostatic potential. These properties are crucial for understanding how tert-leucine participates in non-covalent interactions like hydrogen bonds and van der Waals forces, which are fundamental to its role in molecular recognition and binding. mdpi.com While specific, detailed DFT studies on isolated Dthis compound are not extensively published, the methodology is standard for analyzing amino acids and predicting their behavior in different chemical environments. mdpi.comnih.govnih.gov

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For systems containing Dthis compound, MD simulations provide insights into its dynamic behavior in various environments, such as in aqueous solution or when bound to a biological macromolecule. nih.govmdpi.com

Rational Design of Dthis compound-Based Ligands and Scaffolds

The distinct steric and hydrophobic properties of Dthis compound make it an attractive building block in the rational design of ligands and molecular scaffolds. mdpi.combohrium.com Its bulky side chain can effectively fill hydrophobic pockets in protein active sites, leading to enhanced binding affinity and selectivity. The conformational rigidity it imparts can also improve the metabolic stability of a drug by shielding susceptible parts of the molecule from enzymatic degradation.

A prominent example of its use in rational drug design is the development of Nirmatrelvir (the active component of Paxlovid). nih.gov In the design process for this SARS-CoV-2 main protease (Mᴾʳᵒ) inhibitor, tert-leucine (Tle) was identified as an optimal non-canonical amino acid for the P3 position of the peptidomimetic inhibitor. wikipedia.orgnih.gov The tert-butyl group effectively occupies a specific hydrophobic pocket in the enzyme, contributing significantly to the inhibitor's high potency. nih.gov Similarly, the L-tert-leucinate moiety is a key structural feature in several potent synthetic cannabinoid receptor agonists (SCRAs), where its bulk is crucial for high-affinity binding to the CB1 and CB2 receptors. nih.govacs.org

Structure-Activity Relationship (SAR) Investigations for Derivatives

Structure-activity relationship (SAR) studies systematically investigate how modifications to a molecule's chemical structure affect its biological activity. drugdesign.orgyoutube.com For Dthis compound, SAR investigations have been particularly insightful in the field of synthetic cannabinoid receptor agonists (SCRAs).

In a systematic study of amino acid-derived indazole-3-carboxamides, researchers found that the nature of the amino acid side chain had a profound impact on receptor binding and functional activity. nih.gov The key SAR findings highlighted the superiority of the tert-leucine group:

Affinity and Potency: For a given molecular core (e.g., indazole), the tert-leucinamide derivatives (ADB-series) consistently demonstrated higher binding affinities (lower Kᵢ values) and greater functional potencies (lower EC₅₀ values) at the CB1 receptor compared to derivatives containing valine (AB-series) or phenylalanine (APP-series). nih.gov

Steric Bulk: The results underscore that the steric bulk of the tert-butyl group is a critical determinant for potent cannabinoid receptor agonism, likely optimizing interactions within the receptor's binding pocket. nih.govacs.org